2-Iodo-6-methylaniline
Overview
Description
2-Iodo-6-methylaniline is an aromatic amine with the molecular formula C7H8IN It is characterized by the presence of an iodine atom and a methyl group attached to the benzene ring, specifically at the 2 and 6 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Iodo-6-methylaniline can be synthesized through several methods. One common approach involves the iodination of 2-methylaniline (o-toluidine) using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction proceeds via the formation of a diazonium salt intermediate, which subsequently undergoes iodination.
Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of production.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form various products, depending on the oxidizing agent used. For example, oxidation with potassium permanganate can yield corresponding quinones.
Reduction Reactions: Reduction of this compound can lead to the formation of 2-methyl-6-aminobenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Major Products:
Substitution: Formation of 2-methyl-6-aminobenzene derivatives.
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Reduction: Formation of deiodinated aniline derivatives.
Scientific Research Applications
2-Iodo-6-methylaniline has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of novel therapeutic agents, particularly in cancer research.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Iodo-6-methylaniline in chemical reactions involves the activation of the aromatic ring by the electron-donating methyl group and the electron-withdrawing iodine atom. This dual activation facilitates various substitution and addition reactions. The compound’s reactivity is influenced by the steric and electronic effects of the substituents on the benzene ring.
Comparison with Similar Compounds
2-Iodoaniline: Similar structure but lacks the methyl group, resulting in different reactivity and applications.
2-Methylaniline: Lacks the iodine atom, leading to variations in its chemical behavior and uses.
2-Bromo-6-methylaniline: Similar to 2-Iodo-6-methylaniline but with a bromine atom instead of iodine, affecting its reactivity and applications.
Uniqueness: this compound is unique due to the combined presence of both iodine and methyl groups, which impart distinct electronic and steric properties. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Properties
IUPAC Name |
2-iodo-6-methylaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8IN/c1-5-3-2-4-6(8)7(5)9/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYIGUPWQAFKQH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00473573 | |
Record name | 2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
832133-11-6 | |
Record name | 2-iodo-6-methylaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00473573 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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